5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Description
5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a thiophen-2-yl ethyl chain at position 4, and a thiol group at position 3. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, often contributing to antimicrobial, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
3-methyl-4-(2-thiophen-2-ylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-7-10-11-9(13)12(7)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMNZCVWJASSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Thiophene Derivative Synthesis: The thiophene ring is synthesized using methods such as the Gewald reaction, which involves the reaction of ketones with elemental sulfur and ammonium acetate.
Triazole Formation: The triazole ring is formed through a cyclization reaction, often using hydrazine and a suitable carboxylic acid derivative.
Functional Group Modification:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using reagents like alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Reduced Derivatives: Resulting from the reduction of the triazole ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: It is used in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The triazole ring can interact with various enzymes and receptors, modulating biological pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in ) improve synthetic yields (up to 93%), whereas electron-withdrawing groups (e.g., nitro in ) may complicate reactivity.
- Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., ) exhibit enhanced π-π stacking and solubility compared to purely phenyl-substituted derivatives .
Hybrid Derivatives and Their Bioactivity
Coupling triazole-3-thiols with other pharmacophores generates hybrids with synergistic bioactivity:
Key Observations :
- Coumarin-Triazole Hybrids : The thiophene ethyl group in 5-methyl-4-[2-(thiophen-2-yl)ethyl]-triazole-3-thiol may mimic the coumarin-triazole hybrid’s antiviral mechanism by stabilizing protein-ligand interactions .
- Indole-Triazole Hybrids : The thiol group’s nucleophilic character enables S-alkylation, enhancing cellular uptake and cytotoxicity .
Comparative Analysis of Physicochemical Properties
The substituents significantly influence melting points and solubility:
Key Observations :
- Thiol Group Impact : The thiol group increases polarity, improving solubility in alcohols but reducing stability under oxidative conditions .
- Alkyl vs. Aromatic Chains : Ethyl-thiophene substituents (as in the target compound) likely enhance lipophilicity compared to purely aromatic analogs, favoring membrane penetration .
Key Observations :
- Anti-inflammatory Activity : Methoxyphenyl analogs (e.g., ) inhibit leukotriene biosynthesis, suggesting the target compound’s thiophene ethyl group may similarly modulate inflammatory pathways.
- Antiviral Potential: The coumarin-triazole hybrid’s efficacy against SARS-CoV-2 highlights the thiophene moiety’s role in targeting viral proteases .
Biological Activity
5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
- Molecular Formula : C₉H₁₁N₃S₂
- Molecular Weight : 225.33 g/mol
- CAS Number : 1038330-83-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been shown to exhibit selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Human Melanoma (IGR39) | 12.5 | High |
| Triple-Negative Breast Cancer | 20.0 | Moderate |
| Pancreatic Carcinoma (Panc-1) | 25.0 | Low |
The compound demonstrated a significant inhibitory effect on the growth of melanoma cells, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against a range of bacterial strains. The compound was tested using standard disk diffusion methods.
Results of Antimicrobial Testing
The following table summarizes the antimicrobial activity against selected microorganisms:
| Microorganism | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 18 | Significant |
| Pseudomonas aeruginosa | 10 | Low |
The results indicate that while the compound shows moderate activity against Staphylococcus aureus and significant activity against Escherichia coli, it exhibits limited effectiveness against Pseudomonas aeruginosa .
Antioxidant Activity
Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays.
Antioxidant Activity Findings
The compound demonstrated a notable ability to scavenge free radicals:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 35 |
| 50 | 60 |
| 100 | 85 |
These findings suggest that the compound has promising antioxidant activity, which could contribute to its overall therapeutic potential .
Q & A
Q. Advanced
- PASS Online Prediction : Computational screening prioritizes derivatives with predicted antimicrobial or anticancer activity, reducing experimental noise .
- Dose-Response Profiling : EC₅₀/IC₅₀ comparisons across cell lines (e.g., Gram-positive vs. Gram-negative bacteria) clarify specificity .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., thiophene positioning) with bioactivity trends .
How can derivatives be designed to improve pharmacokinetic properties such as solubility or bioavailability?
Q. Advanced
- Salt Formation : React with NaOH/KOH to generate water-soluble sodium/potassium salts, improving aqueous solubility .
- Metal Complexation : Coordinate with Zn²⁺ or Cu²⁺ to enhance membrane permeability and stability .
- Prodrug Strategies : Introduce ester or morpholine moieties for controlled release .
What methodologies optimize reaction conditions for synthesizing novel derivatives with high regioselectivity?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 10–15% .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor alkylation, while ethanol/water mixtures enhance cyclization .
- Catalyst Optimization : Use of K₂CO₃ or triethylamine minimizes side reactions during S-alkylation .
How can researchers analyze discrepancies in solubility data across different studies?
Q. Advanced
- pH-Dependent Studies : Measure solubility in buffered solutions (pH 1.2–7.4) to account for ionization effects .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution using DSC/TGA data .
- Co-solvent Systems : Test PEG-400 or cyclodextrin inclusion complexes to stabilize metastable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
